Ácido 2-fluoro-6-propoxi-fenilborónico

Descripción general

Descripción

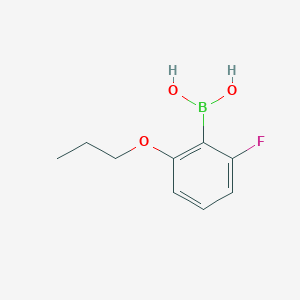

“(2-Fluoro-6-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-propoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group at the 2nd position and a propoxy group at the 6th position .Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are known to undergo a variety of chemical reactions. One of the most well-studied reactions is their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction forms the basis of many sensing applications .Physical And Chemical Properties Analysis

“(2-Fluoro-6-propoxyphenyl)boronic acid” has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .Aplicaciones Científicas De Investigación

Preparación de Ésteres de Catecol de Fenilborónico

Este compuesto se puede utilizar en la preparación de ésteres de catecol de fenilborónico . Estos ésteres son receptores aniónicos prometedores para electrolitos poliméricos .

Síntesis Diastereoselectiva de Alcoholes Alílicos Trisustituidos

Se puede utilizar en la síntesis diastereoselectiva de alcoholes alílicos trisustituidos . Esto se logra a través de una arilación catalizada por rodio .

Reacciones de Arilación Suzuki-Miyaura Selectivas de Sitio

“Ácido 2-fluoro-6-propoxi-fenilborónico” se puede utilizar en reacciones de arilación Suzuki-Miyaura selectivas de sitio . Este es un tipo de reacción de acoplamiento cruzado utilizada para sintetizar compuestos biarílicos .

Reacciones de Adición Enantioselectivas Catalizadas por Rodio

Este compuesto se puede utilizar en reacciones de adición enantioselectivas catalizadas por rodio . Estas reacciones son importantes en la síntesis de moléculas quirales .

Aplicaciones de Investigación en Proteómica

“this compound” se puede utilizar en aplicaciones de investigación en proteómica . Se puede utilizar para estudiar interacciones y modificaciones de proteínas .

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mecanismo De Acción

Target of Action

Boronic acids, including 2-fluoro-6-propoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions , suggesting that their targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 2-Fluoro-6-propoxyphenylboronic acid involves its interaction with its targets in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-6-propoxyphenylboronic acid are those involved in the Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their stability, solubility, and susceptibility to hydrolysis .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-6-propoxyphenylboronic acid are the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids, including 2-Fluoro-6-propoxyphenylboronic acid, is known to be strongly influenced by pH . Additionally, certain boronic acids are known to decompose in air , suggesting that the stability of 2-Fluoro-6-propoxyphenylboronic acid could also be affected by exposure to air.

Análisis Bioquímico

Biochemical Properties

(2-Fluoro-6-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and proteins, particularly those involved in carbohydrate metabolism and signaling pathways. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can interact with glycoproteins and glycolipids, affecting their function and stability .

Cellular Effects

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid on cells are multifaceted. It can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For example, its interaction with proteases can modulate the activity of signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation. Moreover, (2-Fluoro-6-propoxyphenyl)boronic acid can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, potentially leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, (2-Fluoro-6-propoxyphenyl)boronic acid exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, (2-Fluoro-6-propoxyphenyl)boronic acid can modulate protein function by binding to specific amino acid residues, altering their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluoro-6-propoxyphenyl)boronic acid can change over time due to its stability and degradation. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or oxidation, leading to a decrease in its efficacy. Long-term exposure to (2-Fluoro-6-propoxyphenyl)boronic acid can result in cumulative effects on cellular function, including potential cytotoxicity and altered metabolic activity .

Dosage Effects in Animal Models

The effects of (2-Fluoro-6-propoxyphenyl)boronic acid in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .

Metabolic Pathways

(2-Fluoro-6-propoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in glycolysis and the citric acid cycle, affecting metabolic flux and energy production. Additionally, it can interact with cofactors such as NAD+ and FAD, modulating their activity and availability. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (2-Fluoro-6-propoxyphenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells via specific transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of (2-Fluoro-6-propoxyphenyl)boronic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. Additionally, its localization to the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

(2-fluoro-6-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVRMZWHFZYTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584541 | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870777-18-7 | |

| Record name | B-(2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)